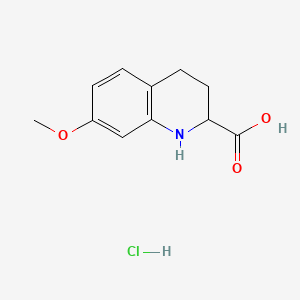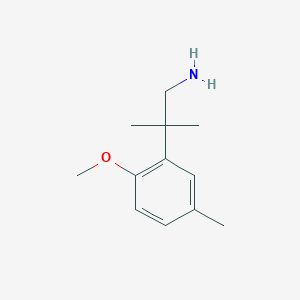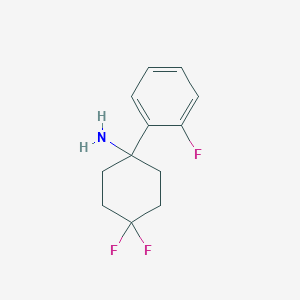
4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine is a fluorinated organic compound with the molecular formula C12H14F3N This compound is characterized by the presence of three fluorine atoms attached to a cyclohexane ring and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine typically involves the fluorination of cyclohexanamine derivatives. One common method includes the reaction of 4,4-difluorocyclohexanone with 2-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions: 4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4,4-difluorocyclohexanone or 4,4-difluorocyclohexanecarboxylic acid.
Reduction: Formation of 4,4-difluorocyclohexylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
4,4-Difluorocyclohexanamine: Similar structure but lacks the phenyl group.
2-Fluorophenylcyclohexanamine: Similar structure but lacks the difluoro substitution on the cyclohexane ring.
4,4-Difluorocyclohexanone: Similar structure but contains a ketone group instead of an amine.
Uniqueness: 4,4-Difluoro-1-(2-fluorophenyl)cyclohexanamine is unique due to the presence of both difluoro substitution on the cyclohexane ring and a fluorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
特性
分子式 |
C12H14F3N |
|---|---|
分子量 |
229.24 g/mol |
IUPAC名 |
4,4-difluoro-1-(2-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H14F3N/c13-10-4-2-1-3-9(10)11(16)5-7-12(14,15)8-6-11/h1-4H,5-8,16H2 |
InChIキー |
RTDSDYHZPMTBNK-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1(C2=CC=CC=C2F)N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)

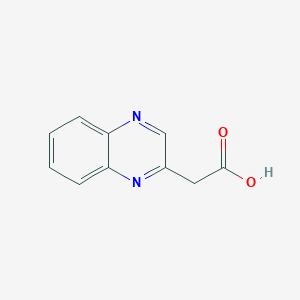
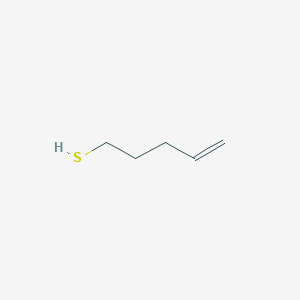
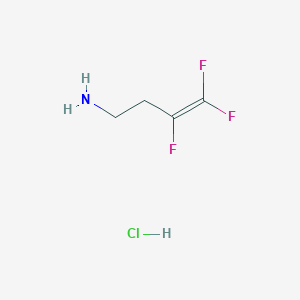

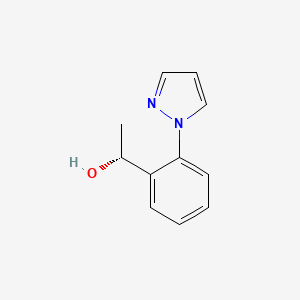
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-2-carboxylicacid](/img/structure/B15319998.png)
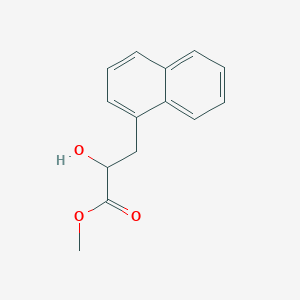
![6,8-Dioxa-2-azaspiro[3.5]nonane](/img/structure/B15320005.png)
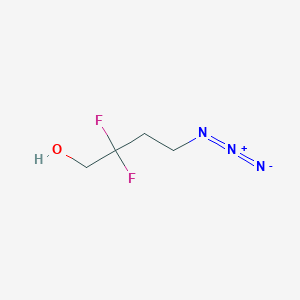
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B15320026.png)
